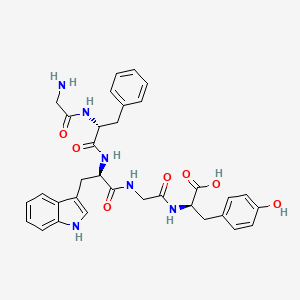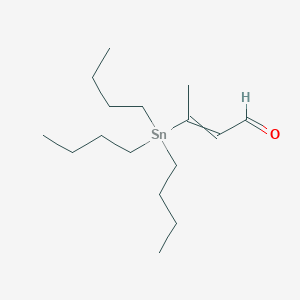
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a chiral center at the 4th position, making it an enantiomerically pure substance. Its structure consists of a benzene ring fused to a pyran ring, with a hydroxyl group at the 4th position and a methyl group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenol derivative, the compound can be synthesized via an intramolecular Friedel-Crafts alkylation reaction. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives such as 6-methyl-3,4-dihydro-2H-1-benzopyran-4-bromide.
科学研究应用
Chemistry
In chemistry, (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to natural products with known biological activities makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of fragrances and flavors. Its pleasant aroma and stability make it a valuable ingredient in the formulation of perfumes and food additives.
作用机制
The mechanism of action of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound can interact with cellular membranes, affecting their fluidity and permeability. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological processes such as inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
(4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound, differing only in the spatial arrangement of atoms around the chiral center.
6-Methyl-2H-1-benzopyran-4-ol: Lacks the dihydro component, resulting in different chemical properties.
4-Hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the methyl group at the 6th position.
Uniqueness
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules
属性
CAS 编号 |
197908-41-1 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1 |
InChI 键 |
IOWHBWAURDUJKJ-VIFPVBQESA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2O |
规范 SMILES |
CC1=CC2=C(C=C1)OCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)

![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)


![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)


